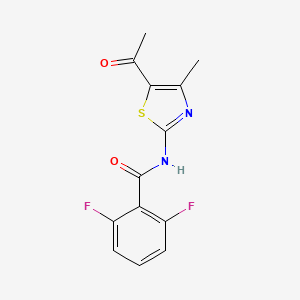

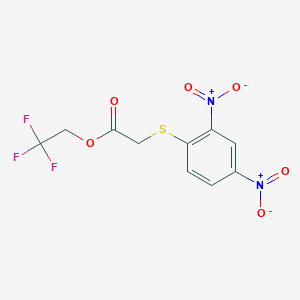

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Overview

Description

Scientific Research Applications

Antimicrobial Activity

The synthesis of N, N-disubstituted β-amino acids and their derivatives involving thiazole, aromatic, and heterocyclic substituents has led to compounds with discrete antimicrobial activity . Researchers have investigated the potential of this compound as an antimicrobial agent, which could be valuable in combating bacterial and fungal infections.

Plant Growth Promotion

Interestingly, 3-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(2,5-dimethylphenyl)amino]propanoic acid (a derivative of our compound) has been found to promote rapeseed growth. It not only enhances seed yield but also increases oil content in rapeseed plants . This property suggests its potential application in agriculture and crop management.

Functional Dye Synthesis

Thiazole derivatives, including our compound, have been employed in functional dye synthesis . These dyes find applications in textiles, printing, and other industries. Their unique chemical structure contributes to their color properties and stability.

Anti-Inflammatory and Antipyretic Properties

While further research is needed, thiazole derivatives have demonstrated anti-inflammatory and antipyretic properties . These properties could be relevant in drug development for managing inflammatory conditions and fever.

Antiviral and Anticancer Potential

Thiazole derivatives have shown promise as antiviral agents . Additionally, some derivatives exhibit anticancer properties . Researchers continue to explore their potential in these critical areas of medicine.

Treatment of Neurological Disorders

Although not directly studied for this compound, thiazole derivatives have been investigated for their effects on neurological disorders such as Alzheimer’s disease, schizophrenia, and depression . Their diverse pharmacological activities make them intriguing candidates for further investigation.

Future Directions

The search for new small molecules targeting multidrug-resistant pathogens remains of great importance. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide and its derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)10-8(14)4-3-5-9(10)15/h3-5H,1-2H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENKBTMNUQSGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=C(C=CC=C2F)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3019860.png)

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B3019862.png)

![N-allylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3019870.png)

![2-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3019873.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide](/img/structure/B3019875.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B3019879.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3019880.png)

![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3019881.png)